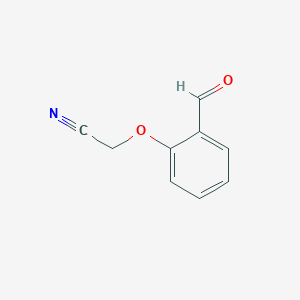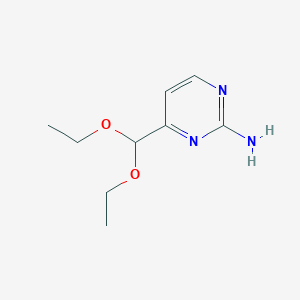
1,3-Dicyanonaphthalene
Übersicht
Beschreibung
1,3-Dicyanonaphthalene is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the first and third positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dicyanonaphthalene can be synthesized through several methods. One common approach involves the cyanation of naphthalene derivatives. For example, the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile is a high-yielding method . This reaction typically uses potassium hexacyanoferrate(II) as the cyanide source and is conducted in the presence of a palladium catalyst under controlled conditions.
Industrial Production Methods: Industrial production of naphthalene-1,3-dicarbonitrile often involves similar cyanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dicyanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines, resulting in naphthalene-1,3-diamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Naphthalene-1,3-dicarboxylic acid.
Reduction: Naphthalene-1,3-diamine.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which naphthalene-1,3-dicarbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes and proteins, leading to various biochemical effects. The cyano groups can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,8-dicarbonitrile: Similar in structure but with cyano groups at the first and eighth positions.
Naphthalene-2,3-dicarbonitrile: Cyano groups at the second and third positions.
Naphthalene-1,4-dicarbonitrile: Cyano groups at the first and fourth positions.
Uniqueness: 1,3-Dicyanonaphthalene is unique due to the specific positioning of its cyano groups, which influences its chemical reactivity and potential applications. The position of the cyano groups affects the electronic distribution within the molecule, leading to distinct chemical and physical properties compared to its isomers.
Eigenschaften
IUPAC Name |
naphthalene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDWPFFYPYYSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571918 | |
| Record name | Naphthalene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18713-36-5 | |
| Record name | Naphthalene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)




![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
